molecular formula C14H19N3O5 B11481498 (2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide

Cat. No.: B11481498
M. Wt: 309.32 g/mol
InChI Key: GJGWQHBUJFBBHA-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves multiple steps, starting from readily available precursors. One common route involves the formylation of 4,7-dimethoxy-6-propyl-1,3-benzodioxole to obtain the corresponding aldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the final product. The reaction conditions often include the use of catalysts such as SnCl4 and solvents like CH2Cl2 .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to the induction of reactive oxygen species (ROS)-mediated apoptosis and cytoprotective autophagy in cancer cells . The compound’s structure allows it to interact with key enzymes and proteins, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can be compared with other benzodioxole derivatives, such as:

The uniqueness of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA lies in its specific substitution pattern and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]urea

InChI

InChI=1S/C14H19N3O5/c1-4-5-8-9(6-16-17-14(15)18)11(20-3)13-12(10(8)19-2)21-7-22-13/h6H,4-5,7H2,1-3H3,(H3,15,17,18)/b16-6+

InChI Key

GJGWQHBUJFBBHA-OMCISZLKSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)N

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.